5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a trimethylated pyrido[2,3-d]pyrimidine core. Compounds in this family are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Preparation Methods
The synthesis of 5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and ketones under catalytic conditions.
Introduction of the dimethylamino group: This step often involves a substitution reaction where a dimethylamino group is introduced to the phenyl ring.
Methylation: The final step involves the methylation of the core structure to achieve the desired trimethylated product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent
Biological Research: It is used in studies involving enzyme inhibition, particularly targeting enzymes involved in inflammatory pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase or lipoxygenase, which are involved in the inflammatory response . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby reducing inflammation.
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
2-amino-4,6-dichloropyrimidine: Exhibits potent anti-inflammatory effects.
Pyridazine and pyrazine derivatives: These compounds share a similar diazine scaffold and are used in various pharmacological applications.
The uniqueness of 5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[4-(dimethylamino)anilino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-10-19-16-14(17(24)23(5)18(25)22(16)4)15(11)20-12-6-8-13(9-7-12)21(2)3/h6-10H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBPVKSAJPEYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC3=CC=C(C=C3)N(C)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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